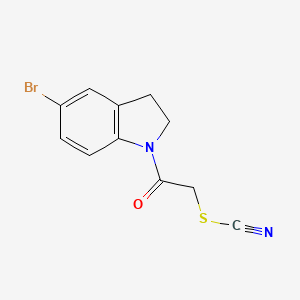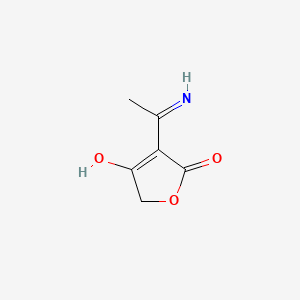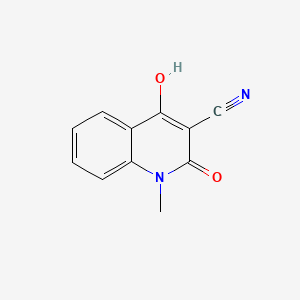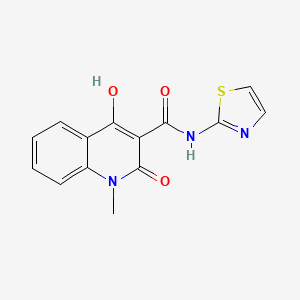![molecular formula C16H11BrN2O2 B603486 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 66394-51-2](/img/structure/B603486.png)
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxalinone core with a bromophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydro-2(1H)-quinoxalinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions include various substituted quinoxalinones and quinoxaline derivatives, which can have different pharmacological properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neural function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine .
類似化合物との比較
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-substituted heterocycle with different pharmacological properties.
4-(4-bromophenyl)-thiazol-2-amine: A thiazole derivative with potential anticancer activity.
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: An indole derivative with neuroprotective properties.
Uniqueness
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is unique due to its quinoxalinone core, which imparts specific chemical and biological properties.
特性
CAS番号 |
66394-51-2 |
|---|---|
分子式 |
C16H11BrN2O2 |
分子量 |
343.17g/mol |
IUPAC名 |
3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-9,20H,(H,19,21)/b15-9- |
InChIキー |
XSLGWHOJHNKAEW-DHDCSXOGSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![5-bromo-N-[3-methyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B603406.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![5-bromo-N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B603409.png)
![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603410.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B603411.png)
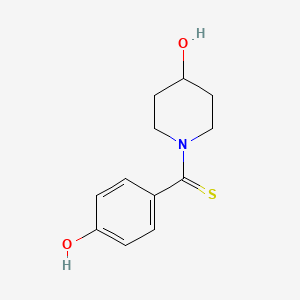
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)
![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)
